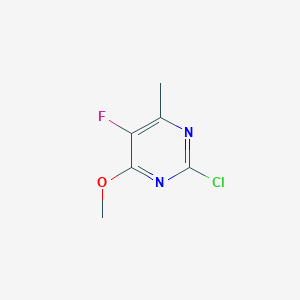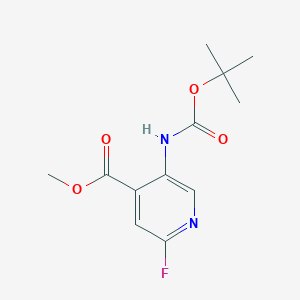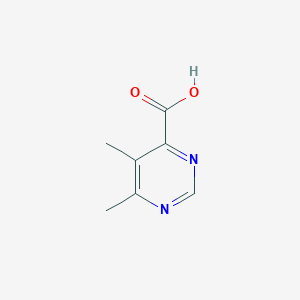
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
Descripción general
Descripción
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine is a chemical compound with the molecular formula C6H6ClFN2O . It has a molecular weight of 176.58 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine is 1S/C6H6ClFN2O/c1-3-4 (8)5 (11-2)10-6 (7)9-3/h1-2H3 . The InChI key is RWISDMQZKZXBIK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is stored at a temperature between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Summary of the Application
Trifluoromethylpyridines (TFMP), which can be synthesized using 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used extensively in the protection of crops from pests .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
For instance, in the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Additionally, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
These compounds are an important subgroup of fluorinated compounds, and their development is becoming an increasingly important research topic . It is expected that many novel applications of TFMP and related compounds will be discovered in the future .
For instance, in the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Additionally, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
These compounds are an important subgroup of fluorinated compounds, and their development is becoming an increasingly important research topic . It is expected that many novel applications of TFMP and related compounds will be discovered in the future .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c1-3-4(8)5(11-2)10-6(7)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWISDMQZKZXBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729007 | |
| Record name | 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |
CAS RN |
1192479-35-8 | |
| Record name | 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)


![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)